molecular formula C6H5F3N2O B2396640 4-(Trifluoromethoxy)pyridin-2-amine CAS No. 1206980-54-2

4-(Trifluoromethoxy)pyridin-2-amine

Cat. No. B2396640
CAS RN: 1206980-54-2
M. Wt: 178.114
InChI Key: OOTFIRIPQWSBKK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)pyridin-2-amine is a chemical compound with the CAS Number: 1206980-54-2 . It has a molecular weight of 178.11 and its IUPAC name is 4-(trifluoromethoxy)pyridin-2-amine .


Molecular Structure Analysis

The Inchi Code of 4-(Trifluoromethoxy)pyridin-2-amine is 1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)pyridin-2-amine has a molecular weight of 178.11 . The density is 1.4±0.1 g/cm3 and the boiling point is 204.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis & Functionalization : 4-(Trifluoromethoxy)pyridin-2-amine is accessible through an efficient large-scale synthesis, providing important building blocks for life-sciences-oriented research. Its regioselective functionalization has been explored, significantly contributing to the field of organic chemistry (Manteau et al., 2010).

  • X-ray Structure Determinations : The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been performed, providing valuable insights into their molecular configurations and interactions (Manteau et al., 2010).

Catalysis and Reactions

  • Catalysis in Aminomethylation : Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been used to catalyze ortho-C-H bond addition of pyridine derivatives, with 4-(Trifluoromethoxy)pyridin-2-amine being potentially involved in these types of reactions (Nagae et al., 2015).

  • Electrochemical and Optical Properties : The redox-active nature of 4-(Trifluoromethoxy)pyridin-2-amine derivatives is significant in studying the electrochemical and optical properties of certain coordination frameworks, enhancing our understanding of redox processes in organic compounds (Hua et al., 2013; Hua et al., 2016).

Chemical Reagent Development

  • Trifluoroacetylation of Amines and Alcohols : 2-(Trifluoroacetyloxy)pyridine, closely related to 4-(Trifluoromethoxy)pyridin-2-amine, is an effective reagent in the trifluoroacetylation of amines and alcohols under mild conditions, highlighting its utility in organic synthesis (Keumi et al., 1990).

Antibacterial Applications

  • Antibacterial Activity of Derivatives : Derivatives of 4-(Trifluoromethoxy)pyridin-2-amine have been synthesized and evaluated for their antibacterial activity, indicating potential applications in medicinal chemistry and drug development (Reddy & Prasad, 2021).

Material Science and Photoluminescence

  • Photoluminescent and Magnetic Properties : Studies on radical cation salts containing 4-(Trifluoromethoxy)pyridin-2-amine derivatives provide insights into their photoluminescent and magnetic properties, which are crucial for developing new materials in the field of material science (Pointillart et al., 2009).

Safety and Hazards

The safety information for 4-(Trifluoromethoxy)pyridin-2-amine indicates that it may be harmful if inhaled, may cause skin irritation or rash, and may cause serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

properties

IUPAC Name

4-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTFIRIPQWSBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)pyridin-2-amine

CAS RN

1206980-54-2
Record name 4-(trifluoromethoxy)pyridin-2-amine
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